Cas no 899952-56-8 (N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide)

N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide structure
899952-56-8 structure
Product Name:N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide
CAS No:899952-56-8
MF:C18H22N4O2S
MW:358.457882404327
CID:5489830
Update Time:2025-07-31

N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
    • N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide
    • Inchi: 1S/C18H22N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,20,24)
    • InChI Key: AKYKEOYYEKYQFQ-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)C(NC1N(C(C)(C)C)N=C2CSCC2=1)=O

N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide Pricemore >>

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Additional information on N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide

Recent Advances in the Study of N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide (CAS: 899952-56-8)

The compound N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide (CAS: 899952-56-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. Its thienopyrazole core, combined with the benzyl and tert-butyl substituents, offers a versatile platform for structural modifications aimed at enhancing selectivity and potency against specific kinase targets. Preliminary in vitro assays have demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, suggesting its potential as a multi-targeted therapeutic agent.

One of the key advancements in the study of this compound is the optimization of its synthetic pathway. Researchers have developed a more efficient and scalable method for its production, which involves a series of condensation and cyclization reactions. This improved synthesis not only increases the yield but also reduces the formation of by-products, making it more suitable for large-scale production and further pharmacological evaluation.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. In vivo studies using murine models of inflammation have shown that N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide can significantly reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest that the compound may have applications beyond oncology, particularly in the treatment of chronic inflammatory conditions.

Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and preclinical studies. Nevertheless, the progress made so far underscores the potential of N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide as a valuable tool in drug discovery and a candidate for future clinical development.

In conclusion, the latest research on N'-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}ethanediamide (CAS: 899952-56-8) highlights its multifaceted potential in both kinase inhibition and anti-inflammatory therapy. Continued efforts in synthetic chemistry, biological evaluation, and mechanistic studies will be crucial in unlocking its full therapeutic potential and advancing it towards clinical applications.

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